molecular formula C7H8Cl2FNO B2573159 3-chloro-2-fluoro-6-methoxyaniline hydrochloride CAS No. 2260936-69-2

3-chloro-2-fluoro-6-methoxyaniline hydrochloride

Cat. No.: B2573159
CAS No.: 2260936-69-2
M. Wt: 212.05
InChI Key: WEPTUAJAISKEEG-UHFFFAOYSA-N
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Description

3-chloro-2-fluoro-6-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H8Cl2FNO. It is a derivative of aniline, which is a primary aromatic amine. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the benzene ring, along with an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-fluoro-6-methoxyaniline hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction. For instance, 3-chloro-2-fluoro-6-nitrobenzene can be reduced to form the corresponding aniline derivative. The reduction can be achieved using reagents such as iron powder and hydrochloric acid under reflux conditions. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often employed for the reduction step, using catalysts like palladium on carbon. The methylation step can be optimized using phase-transfer catalysis to improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-fluoro-6-methoxyaniline hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Methylation: The methoxy group can be introduced or modified through methylation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or reagents like iron powder and hydrochloric acid.

    Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.

Major Products Formed

    Substitution Reactions: Formation of derivatives with different substituents replacing chlorine or fluorine.

    Oxidation Products: Formation of nitroso or nitro compounds.

    Reduction Products: Formation of primary amines from nitro compounds.

    Methylation Products: Formation of methoxy derivatives.

Scientific Research Applications

3-chloro-2-fluoro-6-methoxyaniline hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-fluoro-6-methoxyaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-methoxyaniline
  • 3-fluoro-4-methoxyaniline
  • 2-fluoro-6-methoxyaniline

Uniqueness

3-chloro-2-fluoro-6-methoxyaniline hydrochloride is unique due to the specific arrangement of substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of chlorine, fluorine, and methoxy groups provides a distinct electronic environment, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-2-fluoro-6-methoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPTUAJAISKEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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